3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a quinazoline core substituted with a 2,5-dimethylphenyl group and an oxadiazole moiety. The synthesis of quinazoline derivatives typically involves various methods such as cyclization reactions of anthranilic acid derivatives or the reaction of isothiocyanates with amines .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance:
- A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds demonstrated moderate to significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The most potent compounds exhibited inhibition zones ranging from 10 to 13 mm, with minimum inhibitory concentration (MIC) values between 70 to 80 mg/mL .
Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Type |
---|---|---|---|
Compound 13 | 11 | 80 | Antibacterial |
Compound 15 | 12 | 75 | Antibacterial |
Compound 14a | 12 | 70 | Antifungal |
Compound 14b | 13 | 75 | Antifungal |
Anticancer Activity
Quinazoline derivatives have shown promising results in anticancer studies. Research indicates that these compounds can inhibit cell growth in various cancer cell lines:
- In vitro studies demonstrated that certain quinazoline compounds exhibit cytotoxic effects against PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The IC50 values for some derivatives were reported as low as 10 µM .
Antiviral Activity
The antiviral potential of quinazoline derivatives has also been investigated:
- A study evaluated several quinazoline compounds for their antiviral activity against vaccinia and adenovirus. Notably, one compound exhibited an EC50 value of 1.7 µM against vaccinia virus, significantly outperforming the reference drug Cidofovir .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazoline derivatives. Modifications at specific positions on the quinazoline ring or substituents can greatly influence their biological activity:
Properties
CAS No. |
1207051-34-0 |
---|---|
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-4-34-23-12-8-6-10-20(23)25-28-24(35-29-25)16-30-21-11-7-5-9-19(21)26(32)31(27(30)33)22-15-17(2)13-14-18(22)3/h5-15H,4,16H2,1-3H3 |
InChI Key |
NPMSRQJKOTWTRX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.